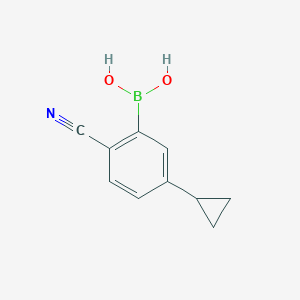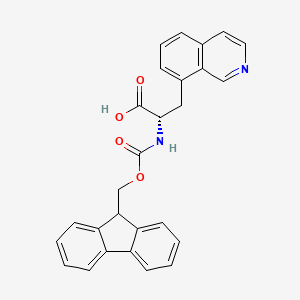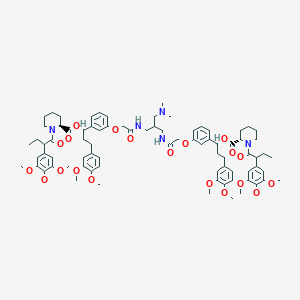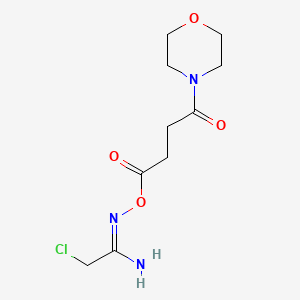![molecular formula C35H43Br2N3O2 B14069357 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine is a complex organic compound with the molecular formula C35H43Br2N3O2.
Méthodes De Préparation
The synthesis of 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine involves several steps. One common synthetic route includes the reaction of 2,3-diaminopyridine with 3-(octyloxy)benzaldehyde in the presence of a brominating agent. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyrido[3,4-b]pyrazine derivatives .
Applications De Recherche Scientifique
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Materials Science: It is used in the development of low band gap donor-acceptor type polymers, which have applications in organic electronics and photovoltaics
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine can be compared with similar compounds such as:
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine: This compound has a similar structure but with different substitution patterns on the phenyl rings.
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline: This compound has a quinoxaline core instead of a pyrido[3,4-b]pyrazine core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it suitable for various advanced applications .
Propriétés
Formule moléculaire |
C35H43Br2N3O2 |
|---|---|
Poids moléculaire |
697.5 g/mol |
Nom IUPAC |
5,8-dibromo-2,3-bis(3-octoxyphenyl)pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C35H43Br2N3O2/c1-3-5-7-9-11-13-21-41-28-19-15-17-26(23-28)31-32(40-34-33(39-31)30(36)25-38-35(34)37)27-18-16-20-29(24-27)42-22-14-12-10-8-6-4-2/h15-20,23-25H,3-14,21-22H2,1-2H3 |
Clé InChI |
GHXKICPUAWBOOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=NC=C3Br)Br)N=C2C4=CC(=CC=C4)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)








